molecular formula C6H17Cl2FN2 B1484688 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride CAS No. 2098112-90-2

2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride

Cat. No.: B1484688
CAS No.: 2098112-90-2
M. Wt: 207.11 g/mol
InChI Key: ANLDQXKTIZOZSS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride is a fluorinated amine derivative with a branched aliphatic backbone. The fluorine atom at the 2-position likely enhances metabolic stability and modulates electronic properties, while the dihydrochloride salt improves aqueous solubility, a common feature in pharmaceutical intermediates .

Properties

IUPAC Name

2-fluoro-2-propan-2-ylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FN2.2ClH/c1-5(2)6(7,3-8)4-9;;/h5H,3-4,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDQXKTIZOZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride typically involves:

  • Introduction of the fluorine atom at the 2-position of a branched butan-1-amine backbone.
  • Installation of the aminomethyl group at the same carbon center.
  • Conversion to the dihydrochloride salt to enhance compound stability and solubility.

The key challenge in the synthesis is selective fluorination and amination on a sterically hindered carbon center without side reactions such as over-fluorination or decomposition.

Preparation Methods

Fluorination and Aminomethylation Approaches

  • Electrophilic and Nucleophilic Fluorination: Attempts to fluorinate precursor molecules using electrophilic or nucleophilic fluorinating agents have been reported, but often lead to side reactions such as decarboxylation or over-fluorination (e.g., as seen in fluorinated analog synthesis of related compounds).

  • Use of Fluorinated Precursors: Starting from fluorinated building blocks such as 2-fluoro-2-methylbutan-1-amine (PubChem CID 84020521), the aminomethyl group can be introduced via reductive amination or nucleophilic substitution reactions.

  • Palladium-Catalyzed Amination: Transition metal-catalyzed amination strategies, such as Pd(0)-catalyzed coupling of halogenated precursors with amines or amine equivalents, have been employed to install amino groups on fluorinated aromatic and aliphatic substrates.

Salt Formation (Dihydrochloride)

  • After synthesis of the free base amine, treatment with hydrochloric acid in appropriate solvent systems (e.g., aqueous or alcoholic solutions) yields the dihydrochloride salt.

  • This step often involves stirring the free amine with 2 equivalents of HCl to ensure complete protonation of both amine groups, improving crystallinity and handling properties.

Example Synthetic Route (Hypothetical Consolidation)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Starting material preparation Commercial 2-fluoro-2-methylbutan-1-amine - Available commercially or synthesized via fluorination of 2-methylbutan-1-amine
2 Aminomethylation Reductive amination with formaldehyde + reducing agent (e.g., NaBH3CN) 50-70 Selective formation of aminomethyl group at 2-position
3 Purification Extraction, distillation, or chromatography - Removal of impurities and side products
4 Salt formation Treatment with 2 equiv. HCl in ethanol or water >90 Formation of dihydrochloride salt for stability

Detailed Research Findings

  • Fluorination Challenges: Studies have shown that fluorination of branched amino acids or amines can lead to decarboxylation or rearrangement side reactions, necessitating mild conditions and careful choice of fluorinating agents.

  • Catalytic Amination: Pd-catalyzed amination methods using ligands such as BINAP and bases like sodium t-butoxide have been successfully applied to related fluorinated pyridine derivatives, indicating potential applicability to alkyl fluorinated amines.

  • Salt Stability: Conversion to dihydrochloride salts is a common pharmaceutical practice to improve compound stability, solubility, and ease of handling. The dihydrochloride form is typically crystalline and less volatile than the free base.

Summary Table of Key Preparation Aspects

Aspect Details
Starting Material 2-fluoro-2-methylbutan-1-amine (commercially available or synthesized)
Fluorination Method Electrophilic/nucleophilic fluorination or use of fluorinated precursors
Aminomethylation Reductive amination using formaldehyde and reducing agents
Catalytic Systems Pd(0) catalysis with phosphine ligands (e.g., BINAP) for amination of halogenated intermediates
Salt Formation Treatment with 2 eq. HCl in aqueous or alcoholic media to form dihydrochloride
Purification Techniques Chromatography, crystallization
Typical Yields 50-70% for amination steps; >90% for salt formation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a reagent in biochemical assays or as a precursor for bioactive molecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of the target compound with related dihydrochloride salts and fluorinated amines:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target: 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride Inferred: C₆H₁₄Cl₂FN₂ Estimated: ~215.1 Not available Branched chain, 2-fluoro, dihydrochloride salt
(2S)-1-aminopropan-2-ylamine dihydrochloride () C₅H₁₂Cl₂F₂N₂ 223.07 1799374-54-1 Stereospecific (S-configuration), 2,2-difluoroethyl group
1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride () C₁₁H₁₆Cl₂N₂O₂ 285.17 Not available Aromatic methoxy groups, piperidine scaffold
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride () C₈H₁₇ClNO₂ 202.68 Not available Methyl ester, branched dimethyl backbone

Key Observations :

  • Fluorine Substitution: The target compound’s 2-fluoro group contrasts with the 2,2-difluoroethyl group in ’s compound.
  • Salt Form: All compounds are hydrochloride salts, enhancing solubility. The dihydrochloride form in the target compound and ’s example suggests higher polarity compared to mono-hydrochloride salts .
  • Backbone Complexity : The target’s branched aliphatic chain differs from ’s ester-containing structure, which may influence metabolic pathways or synthetic accessibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride

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